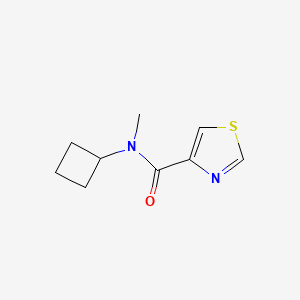

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Mechanism of Action

Target of Action

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to interact with various targets, including enzymes like cyclooxygenase (COX) and kinases . These enzymes play crucial roles in cellular processes such as inflammation, cell growth, and differentiation .

Mode of Action

The interaction of this compound with its targets leads to changes in the activity of these enzymes. For instance, thiazole derivatives have been found to inhibit COX enzymes, which are involved in the production of prostaglandins, key mediators of inflammation . By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation.

Biochemical Pathways

The action of this compound on its targets affects various biochemical pathways. For example, the inhibition of COX enzymes leads to a decrease in the production of prostaglandins, affecting the inflammatory response . Additionally, thiazole derivatives have been found to have antitumor activity, suggesting that they may affect pathways involved in cell proliferation and survival .

Result of Action

The result of this compound’s action on its targets can lead to various cellular effects. For instance, the inhibition of COX enzymes can lead to a reduction in inflammation . Additionally, its potential antitumor activity suggests that it may induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of cyclobutylamine with methyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Research has indicated potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific cyclobutyl group, which can impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide is a notable derivative of thiazole, a heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target and Mode of Action

this compound primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound exhibits potent inhibitory activity against both COX-1 and COX-2 isoforms. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

The interaction of this compound with COX enzymes affects various biochemical pathways associated with inflammation and pain signaling. By inhibiting these enzymes, the compound may also influence other pathways related to cell proliferation and apoptosis.

Pharmacokinetics

Solubility and Stability

this compound is slightly soluble in water but shows good solubility in organic solvents such as alcohol and ether. Its pharmacokinetic profile suggests moderate absorption and distribution characteristics, which are essential for its potential therapeutic efficacy.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

- Anti-inflammatory : Due to its COX inhibitory action, it has significant anti-inflammatory properties.

- Analgesic : The reduction in prostaglandin synthesis correlates with analgesic effects.

- Antimicrobial : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Antitumor : There is emerging evidence indicating cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In laboratory settings, the compound has shown selective inhibition of COX enzymes with IC50 values indicating high potency. For instance, studies demonstrated that at concentrations as low as 10 µM, significant reductions in inflammatory markers were observed in cell cultures .

- Animal Models : In vivo studies using animal models have reported that administration of the compound leads to reduced edema and pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). These results support its potential use as an analgesic and anti-inflammatory agent .

- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated on various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells, highlighting its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities and IC50 values for this compound compared to other thiazole derivatives:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | COX Inhibition | 10 | Potent inhibitor with significant anti-inflammatory effects |

| Thiazole Derivative A | Antimicrobial | 15 | Effective against Gram-positive bacteria |

| Thiazole Derivative B | Antitumor | 20 | Induces apoptosis in breast cancer cells |

| Thiazole Derivative C | Analgesic | 25 | Comparable to ibuprofen in pain relief studies |

Properties

IUPAC Name |

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-11(7-3-2-4-7)9(12)8-5-13-6-10-8/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYPALQMCZRHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C(=O)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.